Tetrabutylammonium chloride hydrate

Description

Contextualization within Ionic Clathrate Hydrates and Semiclathrates

Tetrabutylammonium (B224687) chloride hydrate (B1144303) is classified as an ionic clathrate hydrate or semiclathrate. acs.orgresearchgate.netnih.gov In these structures, a host lattice of water molecules and, in this case, chloride anions, forms cages that encapsulate guest molecules. acs.orgnih.gov The tetrabutylammonium cations ((C₄H₉)₄N⁺) occupy these polyhedral cavities. acs.orgacs.org

Unlike traditional gas hydrates, the host lattice in ionic clathrate hydrates is formed by both water molecules and anions, linked through hydrogen bonds. acs.org Specifically, in the case of tetrabutylammonium chloride hydrate, the chloride anions displace some of the hydrogen-bonded water molecules in the framework. acs.orgacs.org These structures are often related to gas hydrates and can be described by the arrangement of polyhedra such as pentagonal dodecahedrons (D), tetrakaidecahedrons (T), and pentakaidecahedrons (P). acs.org

The formation of these semiclathrates with quaternary ammonium (B1175870) salts like tetrabutylammonium chloride can significantly alter the thermodynamic conditions required for hydrate formation, often making them more stable at milder temperatures and pressures compared to pure gas hydrates. acs.orgifpenergiesnouvelles.fr

Significance in Contemporary Chemical Research

The significance of this compound in modern chemical research is multifaceted. It is recognized for its role as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases, which is particularly beneficial in organic synthesis for producing pharmaceuticals and agrochemicals. chemimpex.com Its structure allows for the enhancement of reaction rates and yields in processes like alkylation and acylation. chemimpex.com

Furthermore, this compound is utilized in the preparation of ionic liquids, which are gaining traction as environmentally friendly and efficient solvents in chemical processes. chemimpex.com Its solubility in organic solvents and its ability to stabilize reactive intermediates make it a valuable tool for researchers. chemimpex.com

Overview of Key Research Domains and Emerging Trends

Research involving this compound is prominent in several key domains, with new applications continually emerging.

Gas Storage and Separation: A significant area of research focuses on the use of tetrabutylammonium chloride semiclathrate hydrates for gas storage and separation. rsc.org Studies have investigated its potential for storing methane (B114726) (CH₄) under moderate conditions. rsc.org The formation kinetics of (TBAC + CH₄) semiclathrate hydrates have been systematically studied, revealing that higher pressure and lower temperatures lead to shorter induction times and higher gas consumption. rsc.org

Carbon Dioxide Capture: The application of this compound in carbon dioxide (CO₂) capture is a major emerging trend. rsc.orgaston.ac.uk Research has shown that the semiclathrate hydrate of TBAC exhibits high selectivity for CO₂. rsc.org The crystal structure of TBAC + CO₂ semiclathrate hydrate has been studied to understand this preference, revealing that CO₂ molecules occupy specific cages within the hydrate structure. rsc.org The CO₂ capture capacity of TBAC hydrates has been found to be greater than that of similar hydrates like tetrabutylammonium bromide (TBAB) hydrates. aston.ac.uk

Thermodynamic and Structural Studies: There is ongoing research into the fundamental thermodynamic and structural properties of tetrabutylammonium chloride hydrates. acs.orgacs.org Studies have identified the existence of multiple ionic clathrate hydrates with different water content in the (C₄H₉)₄NCl−H₂O system. acs.orgacs.org These investigations use techniques like differential scanning calorimetry (DSC) and X-ray diffraction to determine phase diagrams, heats of fusion, and crystal structures. acs.orgacs.orgresearchgate.net

Mixed Semiclathrate Hydrates: Another area of interest is the study of mixed semiclathrate hydrates, where tetrabutylammonium chloride is combined with other salts. For instance, mixed hydrates of tetrabutylammonium chloride and tetrabutylphosphonium (B1682233) chloride (TBPC) have been shown to have a higher stabilization effect on methane hydrate than the individual components. acs.orgacs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₆N·Cl·H₂O | chemimpex.com |

| Molecular Weight | 295.9 g/mol | chemimpex.comnih.gov |

| CAS Number | 37451-68-6 | chemimpex.comwikipedia.org |

| Appearance | White to off-white crystalline powder | chemimpex.com |

| Melting Point | 41 - 44 °C | chemimpex.com |

| Purity | ≥ 98% (Assay by titration) | chemimpex.com |

Interactive Data Table: Research Findings on TBAC Hydrate for Gas Separation

| Gas Mixture | Key Finding | Reference |

| CH₄ | Higher pressure and lower temperature enhance hydrate formation kinetics. | rsc.org |

| CO₂/N₂ | TBAC hydrate shows superior CO₂ capture preference due to structural properties. | rsc.org |

| CO₂/CH₄ | TBAF is a better promoter than TBAC, which is better than TBAB for separating CO₂/CH₄ mixtures. | scut.edu.cn |

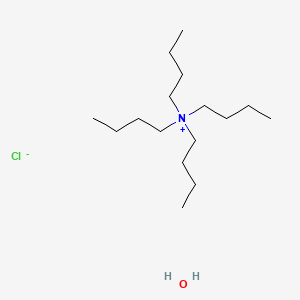

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrabutylazanium;chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.ClH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODWRUPJCKASBN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88641-55-8, 37451-68-6 | |

| Record name | Tetrabutylammonium chloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabutylammonium chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Formation Mechanisms of Tetrabutylammonium Chloride Hydrate

Experimental Synthesis Methodologies

The synthesis of tetrabutylammonium (B224687) chloride hydrate (B1144303) begins with the preparation of the anhydrous salt, typically through the neutralization of tetrabutylammonium hydroxide (B78521) with hydrochloric acid. However, direct synthesis from tributylamine (B1682462) and butyl chloride is often avoided as it can lead to dehydrohalogenation, forming butene as an unwanted byproduct. phasetransfercatalysis.com Once the salt solution is prepared, the hydrate crystals are formed through controlled processes.

The formation of TBAC hydrate is achieved by carefully manipulating the conditions of an aqueous solution of the salt. Controlled crystallization is crucial for obtaining hydrates with desired properties and hydration numbers.

Key techniques include:

Concentration Control: The concentration of the TBAC solution significantly influences the phase transition behavior. chemicalbook.com Studies have shown that a 40% mass fraction solution exhibits a stable phase transition process, making it suitable for applications like air conditioning cold storage systems. chemicalbook.com By varying the mole fraction of TBAC in the aqueous solution (e.g., from 0.0060 to 0.0500), semiclathrate hydrate crystals with different hydration numbers (n = 26.4 to 33.2) can be prepared. researchgate.net

Temperature and Pressure Control: The hydrate is typically formed by cooling the aqueous solution to a specific experimental temperature. rsc.org For instance, in kinetic studies, a reactor containing the solution is cooled, and once the temperature stabilizes, it may be pressurized with a gas if forming a mixed hydrate. rsc.org The subsequent crystallization process is initiated by these controlled thermodynamic conditions.

Recrystallization for Purification: To achieve high purity, crude TBAC can be purified via recrystallization. A common method involves using an ethanol/water mixture, which is effective for growing high-purity crystals.

Cooling Rate: The rate at which the solution is cooled can affect the crystal morphology and formation speed. mdpi.com Slower cooling rates allow for more ordered crystal growth.

The properties of TBAC hydrate, such as its dissociation temperature and enthalpy, are dependent on its hydration number, which is controlled by the initial concentration of the solution.

Table 1: Effect of Hydration Number on TBAC Hydrate Properties This table presents data on how the hydration number (n), which is dependent on the initial solution concentration, affects the crystal structure and thermodynamic properties of TBAC hydrate.

| Hydration Number (n) | Crystal System | Dissociation Enthalpy per mole of TBAC | Thermal Stability |

| 26.4 - 33.2 | Tetragonal | Varies from ~149 kJ·mol⁻¹ to ~187 kJ·mol⁻¹ | Most stable around n = 30 |

Data sourced from research investigating the thermodynamic and crystallographic properties of TBAC hydrates prepared from various aqueous solution concentrations. researchgate.net

Mechanistic Insights into Hydrate Formation

The formation of TBAC hydrate is a crystallization process that involves two primary stages: nucleation and crystal growth. This process is governed by kinetics, which are highly dependent on the system's thermodynamic conditions, such as temperature, pressure, and supersaturation. rsc.org

Nucleation is the initial step where small, stable crystalline clusters, or nuclei, form from a supersaturated solution. This process is preceded by an "induction time."

Induction Time (IT): This is the time that elapses from the establishment of a supersaturated environment until the first detection of hydrate crystals. rsc.org The formation of hydrates requires this supersaturated state, which is achieved by setting the pressure and temperature conditions beyond the equilibrium point. rsc.org

Influencing Factors: The induction time is stochastic but is strongly influenced by the degree of supersaturation. Higher pressures and greater subcooling (lower temperatures relative to the equilibrium temperature) result in shorter induction times. rsc.org For example, in studies of TBAC + CH₄ hydrate formation, the induction time was significantly shorter at a pressure of 6.0 MPa compared to 3.0 MPa under the same temperature conditions. rsc.org

Nucleating Agents: The addition of nucleating agents can facilitate crystallization. Studies have shown that adding borax (B76245) to a TBAC solution can reduce the degree of supercooling required for crystallization to begin. chemicalbook.com

Table 2: Influence of Pressure on Induction Time for TBAC + CH₄ Hydrate Formation This table illustrates the effect of system pressure on the average induction time for the nucleation of mixed TBAC and methane (B114726) hydrate at a constant temperature and various TBAC concentrations.

| TBAC Concentration (w) | Pressure (MPa) | Average Induction Time (min) |

| 0.10 | 3.0 | ~150 |

| 0.10 | 6.0 | ~25 |

| 0.34 | 3.0 | ~100 |

| 0.34 | 6.0 | ~20 |

Data adapted from kinetic studies on TBAC + CH₄ semiclathrate hydrate formation. rsc.org

Following successful nucleation, the hydrate crystals enter a phase of rapid growth. This regime is characterized by a swift and significant increase in the solid hydrate phase.

Exothermic Process: Hydrate formation is an exothermic process, meaning it releases heat. The rapid growth phase is often marked by a sharp increase in the system's temperature, which can be used to detect the onset of crystallization. acs.orgrsc.org

Heat Transfer Control: In some cases, particularly at larger cooling rates, this rapid growth pattern is regulated by heat transfer. mdpi.com The rate of crystal growth is limited by how quickly the heat of crystallization can be dissipated from the growing crystal surface into the surrounding solution. mdpi.com

Molecular Mechanism: Molecular dynamics simulations of the analogous tetrabutylammonium bromide (TBAB) show that during the growth phase, the TBA⁺ cations adsorb onto the surface of the hydrate crystal. nih.gov These adsorbed cations then act as templates, serving as guest molecules to form new semiclathrate cages and inducing the formation of further hydrate structures. nih.gov

After the initial burst of rapid growth, the rate of crystallization typically slows down considerably. This transition marks the beginning of the slow growth phase.

Mass Transfer Control: This later stage of growth is often controlled by mass transfer limitations. mdpi.com The growth rate becomes dependent on the diffusion of water molecules and TBAC ions from the bulk solution to the surface of the existing crystals.

Concentration Effects: At high salt concentrations, the growth can be self-limiting. A significant accumulation of TBA⁺ ions at the hydrate-liquid interface can disrupt the efficient formation of new cages and can also inhibit the mass transfer of other potential guest molecules (in the case of mixed hydrates) to the crystal surface. nih.gov

Formation of Mixed Semiclathrate Hydrates Involving Tetrabutylammonium Chloride

Tetrabutylammonium chloride is frequently used as a thermodynamic promoter, meaning it can form mixed hydrates with other substances (like gases) under milder conditions (higher temperatures and lower pressures) than would be required for the gas alone. acs.orgacs.org These mixed semiclathrate hydrates have enhanced stability and are of great interest for gas storage applications. acs.org

Mixed Hydrates with Other Salts: When TBAC is mixed with other quaternary ammonium (B1175870) salts, such as tetrabutylammonium bromide (TBAB), it can form a mixed-cation semiclathrate hydrate. Studies show that the dissociation temperatures of these mixed (TBAB + TBAC) hydrates are higher than that of pure TBAB hydrate, indicating increased thermal stability. acs.org In these systems, TBAC tends to control the hydrate formation, causing TBAC-type semiclathrate structures to form preferentially. acs.org

Mixed Hydrates with Gases (e.g., Methane): TBAC significantly enhances the stability of gas hydrates like methane (CH₄). acs.org

Structural Changes: The presence of a small guest gas molecule like methane can alter the crystal structure of the resulting hydrate. While pure TBAC hydrate typically forms a tetragonal structure, the addition of CH₄, especially at low TBAC concentrations, can induce the formation of a hexagonal structure. rsc.org This is because the hexagonal lattice provides a higher number of small 5¹² cages suitable for trapping the methane molecules. rsc.org

Enhanced Stability: When mixed with tetrabutylphosphonium (B1682233) chloride (TBPC) to capture CH₄, the resulting mixed hydrate shows a greater stabilizing effect than either pure TBAC or pure TBPC hydrates. acs.org The dissociation enthalpies of these mixed (TBAC + TBPC + CH₄) hydrates are substantially higher than that of pure CH₄ hydrate, confirming their enhanced stability and potential for energy storage. acs.org

Table 3: Properties of Mixed Semiclathrate Hydrates Involving TBAC This table summarizes findings on the stability and structural characteristics of mixed hydrates containing TBAC.

| System | Key Finding | Indication |

| TBAC + TBAB | Maximum dissociation temperature occurs at a specific mixing ratio (xTBAB/x = 0.25), and is higher than pure TBAB hydrate. acs.org | Enhanced thermal stability through mixing of cations. |

| TBAC + CH₄ | Induces formation of hexagonal crystal structure at low salt concentrations. rsc.org | Small gas molecules occupy available small cages, altering the preferred crystal lattice. |

| TBAC + TBPC + CH₄ | Stronger stabilization effect on CH₄ hydrate than pure TBAC or TBPC alone. acs.org | Synergistic effect between the two salts enhances gas storage capacity. |

| TBAC + TBPC + CH₄ | Mean dissociation enthalpies are significantly higher (153–204 kJ/mol CH₄) than pure CH₄ hydrate. acs.org | Increased energy required to break down the hydrate, signifying greater stability. |

Advanced Structural Characterization and Crystallography

High-Resolution Diffraction Studies

High-resolution diffraction techniques, including single-crystal and powder X-ray diffraction, have been instrumental in elucidating the fundamental crystal structure of tetrabutylammonium (B224687) chloride hydrate (B1144303).

Single-Crystal X-ray Diffraction Analyses of Tetrabutylammonium Chloride Hydrate Structures

Single-crystal X-ray diffraction studies have revealed that tetrabutylammonium chloride can form several ionic clathrate hydrates with varying water content. These hydrates predominantly adopt a tetragonal crystal system. For instance, studies on the related tetrabutylammonium polyacrylate hydrates, which share a similar structural framework, have identified a tetragonal structure with the space group 4/m. nih.gov The unit cell parameters for these related hydrates are found to be in the ranges of a = 23.4289 Å to 23.4713 Å and c = 12.3280 Å to 12.3651 Å at a temperature of 150 K. nih.gov

In a closely related system, the single-crystal X-ray diffraction analysis of tetrabutylammonium bromide hydrate ((C₄H₉)₄NBr·21/3H₂O) showed that it crystallizes in the trigonal space group R3c, with unit cell parameters a = 16.609(1) Å and c = 38.853(2) Å. researchgate.net The structure consists of a packing of tetrabutylammonium cations and clusters of hydrogen-bonded water molecules and bromide anions. researchgate.net This highlights the ability of the tetrabutylammonium cation to form various hydrate structures depending on the accompanying anion and the degree of hydration.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | nih.gov |

| Space Group | 4/m | nih.gov |

| Unit Cell Parameter 'a' (Å) | 23.4289 - 23.4713 | nih.gov |

| Unit Cell Parameter 'c' (Å) | 12.3280 - 12.3651 | nih.gov |

| Temperature (K) | 150 | nih.gov |

Powder X-ray Diffraction Investigations

Powder X-ray diffraction (PXRD) has been a key technique for identifying the crystalline phases of tetrabutylammonium chloride hydrates. The PXRD patterns of these hydrates confirm a structure that can be related to the Tetragonal structure I, which is typical for clathrate hydrates of tetraalkylammonium salts with monomeric anions. researchgate.net The diffraction patterns provide a fingerprint for the specific hydrate phase and are crucial for phase identification and purity assessment. researchgate.net

Visual analysis of the powder diffraction patterns of this compound (TBACl·nH₂O) in the 2θ range of 5 to 25 degrees reveals a series of characteristic peaks that define its tetragonal structure. These patterns have been shown to be identical to those of hydrates formed with cross-linked tetrabutylammonium polyacrylates, indicating a consistent underlying crystal lattice. nih.govresearchgate.net

Spectroscopic Probes of Molecular Structure and Intermolecular Interactions

Spectroscopic techniques offer a deeper understanding of the molecular structure, intermolecular forces, and dynamic processes within this compound.

Raman Spectroscopy for Host-Guest Interactions and Structural Elucidation

Low-frequency Raman spectroscopy has proven to be a powerful tool for directly observing the intermolecular and interionic interactions within semi-clathrate hydrates like this compound. mdpi.comnih.gov The Raman spectra of these hydrates exhibit distinct peaks in three main wavenumber regions. nih.gov

A notable finding is the correlation between the positions of Raman peaks and the equilibrium temperatures of the hydrates. mdpi.comnih.gov For this compound, which has a relatively high equilibrium temperature, the Raman peak around 65 cm⁻¹ appears at a higher wavenumber, while the peak at around 200 cm⁻¹, attributed to the O-O stretching vibration between water molecules, shifts to a lower wavenumber. mdpi.comnih.gov This suggests a direct link between the strength of the host-guest interactions and the thermal stability of the hydrate.

Furthermore, a sharp peak observed at 261 cm⁻¹ in the Raman spectrum of this compound is attributed to a stretching lattice vibration mode within the tetrabutylammonium cation. nih.gov The sharpness of this peak is indicative of the cation having a specific conformation, likely the all-trans conformation, within the hydrate cage. nih.gov

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~65 | Affected by water framework and guest-host interactions | mdpi.comnih.gov |

| ~200 | O-O stretching vibration between water molecules | mdpi.comnih.gov |

| 261 | Stretching lattice vibration mode in the tetrabutylammonium cation | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Encapsulation Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information on the structure and dynamics of this compound. Publicly available databases show typical ¹H and ¹³C NMR spectra for this compound. nih.govchemicalbook.com

While detailed research studies focusing specifically on the conformational and encapsulation dynamics of the hydrate form are limited, NMR titration experiments on complexes involving tetrabutylammonium chloride have been conducted. These studies, although not on the pure hydrate, demonstrate the utility of NMR in probing the interactions between the tetrabutylammonium cation and other species in solution. rsc.org The chemical shifts in the NMR spectra are sensitive to the local environment of the nuclei, and changes in these shifts upon encapsulation or conformational changes can provide detailed insights into these processes.

| Nucleus | Typical Chemical Shift Range (ppm) | Source |

|---|---|---|

| ¹H | ~0.9-1.0 (t, CH₃), ~1.3-1.4 (m, CH₂), ~1.5-1.7 (m, CH₂), ~3.1-3.3 (t, N-CH₂) | chemicalbook.com |

| ¹³C | ~13 (CH₃), ~20 (CH₂), ~24 (CH₂), ~58 (N-CH₂) | nih.gov |

Infrared (IR) Spectroscopy for Vibrational Fingerprints

Infrared (IR) spectroscopy is a powerful technique for identifying the vibrational modes of molecules and probing hydrogen bonding interactions, both of which are central to the structure of this compound. The FTIR spectrum of this compound provides a unique "vibrational fingerprint" that can be used for its identification. researchgate.net

Studies on the hydration of the tetrabutylammonium cation using FTIR spectroscopy of isotopically diluted HDO in H₂O have provided significant insights. acs.org By analyzing the stretching vibration of the OD band, it is possible to separate the spectrum of water molecules affected by the solute from that of bulk water. This approach has revealed that the spectrum of water affected by the tetrabutylammonium cation is distinct, indicating a significant alteration of the water structure in the vicinity of the cation due to hydrophobic hydration. acs.org

The analysis of the IR spectrum of tetrabutylammonium chloride in deep eutectic solvents has also highlighted the formation of hydrogen bonds, as evidenced by shifts in the hydroxyl group stretching frequencies. researchgate.net These findings underscore the utility of IR spectroscopy in characterizing the intricate network of hydrogen bonds that stabilize the clathrate hydrate structure.

| Compound Name |

|---|

| This compound |

| Tetrabutylammonium polyacrylate |

| Tetrabutylammonium bromide |

| Water |

| HDO |

Elucidation of Crystal Forms and Hydration Numbers

Tetrabutylammonium chloride (TBAC) is known to form several distinct ionic clathrate hydrates, which are crystalline solid-state compounds wherein a lattice of water molecules encapsulates the guest ions. acs.org Extensive studies utilizing single-crystal and powder X-ray diffraction have revealed that these hydrates are primarily based on a tetragonal crystal system. acs.orgfigshare.comnih.gov This structure is analogous to the tetragonal structure I (TS-I) commonly observed in gas hydrates. nih.govnih.gov

The binary system of tetrabutylammonium chloride and water gives rise to at least three different ionic clathrate hydrates, distinguished by their water content. acs.org The specific hydration number—the ratio of water molecules to formula units of the salt—can vary, with documented values of 24, 30, and 32. researchgate.net Further evidence suggests a hydrate with 34 water molecules can also form. chemicalbook.com Among these, the hydrate with a composition of approximately TBAC·30H₂O is considered the most thermodynamically stable. researchgate.net The formation and stability of these hydrates are closely linked to the concentration of the TBAC aqueous solution. acs.org

Crystallographic analyses have determined that these tetragonal hydrates belong to the 4/m space group. nih.gov The unit cell parameters for these structures are very similar across the different hydration states, with typical values at 150 K falling in the ranges of a = 23.4289–23.4713 Å and c = 12.3280–12.3651 Å. nih.gov

| Crystal System | Space Group | Unit Cell Parameter 'a' (Å) | Unit Cell Parameter 'c' (Å) | Known Hydration Numbers (n in TBAC·nH₂O) | Reference |

|---|---|---|---|---|---|

| Tetragonal | 4/m | 23.4289–23.4713 | 12.3280–12.3651 | 24, 30, 32, 34 | acs.orgnih.govresearchgate.netchemicalbook.com |

Analysis of Structural Transformations and Polymorphism

The existence of multiple hydrate forms with different hydration numbers for tetrabutylammonium chloride is a clear manifestation of polymorphism. acs.orgresearchgate.net These different crystalline structures, or polymorphs, while based on the same fundamental tetragonal water lattice, exhibit variations in the specific arrangement of the guest ions and the occupancy of the water cages. nih.gov This phenomenon, known as polytypism, arises from alternative modes of arranging the four-compartment cavities within adjacent layers of the water framework. nih.gov

The stability of a particular polymorph and the transformation between forms are influenced by thermodynamic conditions such as temperature and concentration. acs.org For instance, the phase change temperature of TBAC hydrate has been observed to increase with the concentration of the aqueous solution, up to a mass fraction of 35%. acs.org

Structural transformations can also be induced by the introduction of other guest molecules. In studies involving the formation of mixed hydrates, the addition of methane (B114726) (CH₄) to the TBAC-water system can cause a structural transition. rsc.org While pure TBAC hydrate typically forms a tetragonal structure, the inclusion of methane molecules, particularly at low TBAC concentrations, can induce a transformation to a hexagonal structure. rsc.org This is attributed to the fact that the hexagonal structure offers a higher number of small 5¹² cages per tetrabutylammonium cation, which can readily accommodate the methane molecules. rsc.org

| Polymorph/Phase | Crystal System | Inducing Conditions/Comments | Reference |

|---|---|---|---|

| TBAC·nH₂O (n=24, 30, 32) | Tetragonal | Forms from binary TBAC-water system; stability depends on concentration. | acs.orgresearchgate.net |

| (TBAC + CH₄) Hydrate | Hexagonal | Induced by the addition of methane gas, especially at low TBAC concentrations. | rsc.org |

Characterization of Cation and Anion Inclusion within Clathrate Cages

The structure of this compound is a classic example of an ionic clathrate, where the host water lattice forms cages that accommodate the guest ions. The manner of inclusion for both the tetrabutylammonium (TBA⁺) cation and the chloride (Cl⁻) anion is complex and integral to the structure's stability.

A key feature of this structure is the novel "hydrophilic inclusion" of the chloride anion. acs.org Unlike typical clathrates where guests are physically entrapped, the Cl⁻ anion actively participates in the host framework. It displaces two hydrogen-bonded water molecules and becomes integrated into the water lattice. acs.orgnih.gov This incorporation is a defining characteristic of these ionic clathrates.

| Guest Ion | Inclusion Mechanism | Occupied Cavities | Structural Impact | Reference |

|---|---|---|---|---|

| Chloride (Cl⁻) | Hydrophilic Inclusion | Becomes part of the host framework | Displaces two host water molecules from the lattice. | acs.orgnih.gov |

| Tetrabutylammonium (TBA⁺) | Shared Entrapment | Large (T, P) and small (D) cavities | Butyl chains occupy multiple adjacent cages, causing cage distortion. | acs.orgnih.govrsc.org |

Thermodynamic and Phase Equilibrium Studies

Phase Equilibrium Conditions of Tetrabutylammonium (B224687) Chloride Hydrate (B1144303) Systems

The equilibrium conditions define the boundaries of temperature and pressure under which the hydrate phase can exist. For TBAC hydrates, these conditions are significantly influenced by the composition of the aqueous solution.

The concentration of Tetrabutylammonium chloride in an aqueous solution plays a crucial role in determining the phase change temperature of the resulting hydrate at atmospheric pressure. Research indicates that the phase change temperature of TBAC hydrate generally increases as the concentration of the TBAC aqueous solution rises, up to a certain point. researchgate.netacs.org The highest equilibrium temperature, 288.2 K (15.1 °C), is achieved at a mass fraction of 0.35, which corresponds to a mole fraction of 0.034. elsevierpure.comnih.gov

This behavior is linked to the formation of different hydrate structures depending on the water content. Three distinct ionic clathrate hydrates have been identified in the (C₄H₉)₄NCl−H₂O system:

(C₄H₉)₄NCl·32.2H₂O (h32)

(C₄H₉)₄NCl·29.4H₂O (h30)

(C₄H₉)₄NCl·24.1H₂O (h24) nih.govacs.org

The most stable form under many conditions is TBAC·30H₂O. acs.org The formation of these different structures from solutions of varying concentrations explains the observed changes in phase equilibrium. nih.govacs.org For instance, studies on hydrogen-containing semiclathrates predict that at a weight fraction of 0.1, the H₃₂ hydrate forms, while at 0.2 and 0.35, the H₃₀ hydrate is prevalent, and at 0.5, the H₂₄ hydrate is expected. acs.org

| TBAC Mass Fraction (%) | Phase Change Temperature (K) |

|---|---|

| 5 | 275.45 |

| 10 | 278.45 |

| 15 | 281.35 |

| 20 | 283.75 |

| 25 | 285.55 |

| 30 | 287.05 |

| 35 | 288.05 |

| 40 | 287.75 |

Table 1. Influence of Tetrabutylammonium chloride (TBAC) concentration on the phase change temperature at atmospheric pressure. Data sourced from Sun et al. (2011). researchgate.netacs.org

The stability of TBAC hydrate, particularly when co-formed with a guest gas molecule, is highly dependent on both temperature and pressure. The presence of TBAC in water significantly shifts the phase equilibrium of gas hydrates toward more stable conditions, meaning higher temperatures and lower pressures, compared to hydrates formed with pure water. acs.orgdntb.gov.ua

This stabilization effect is also influenced by the TBAC concentration. For double semiclathrate hydrates with CO₂ or N₂, the strongest stabilization effect was observed at a TBAC mass fraction of 0.34, which corresponds to the stoichiometric composition for TBAC·30H₂O. acs.org For example, in a system with CO₂, the presence of TBAC at this concentration allows the hydrate to be stable at temperatures drastically higher than pure CO₂ hydrate at a given pressure. acs.orgdntb.gov.ua

| Guest Gas | TBAC Mass Fraction | Temperature (K) | Equilibrium Pressure (MPa) |

|---|---|---|---|

| CO₂ | 0.34 | 283.4 | 1.13 |

| CO₂ | 0.34 | 288.1 | 2.84 |

| CO₂ | 0.34 | 291.6 | 5.02 |

| N₂ | 0.34 | 283.5 | 3.12 |

| N₂ | 0.34 | 288.2 | 7.14 |

| N₂ | 0.34 | 293.2 | 13.57 |

Table 2. Selected phase equilibrium data for double semiclathrate hydrates of TBAC with CO₂ and N₂ at a TBAC mass fraction of 0.34. Data sourced from Shi et al. (2014). acs.orgdntb.gov.ua

Calorimetric Investigations of Phase Transitions

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), are essential for measuring the energy changes associated with the formation and dissociation of hydrates. These measurements provide critical data on the heat of fusion and dissociation enthalpies.

The dissociation enthalpy, or latent heat of dissociation, is a measure of the energy required to break down the hydrate structure. For TBAC hydrate, this value is significant, indicating its potential for thermal energy storage applications. researchgate.netacs.org

Measurements have shown that the three different TBAC hydrate structures possess distinct heats of fusion. nih.govacs.org The latent heat of a 35 mass % TBAC hydrate solution was measured to be approximately 169.2 kJ/kg. researchgate.netacs.org Other studies report a dissociation enthalpy of 156 kJ/mol for TBAC hydrate. nih.gov The inclusion of guest gases also affects this property. Using the Clausius-Clapeyron equation, the dissociation enthalpy of double hydrates of TBAC with gases like methane (B114726), nitrogen, and carbon dioxide has been calculated, showing an increase in dissociation enthalpy with increasing TBAC concentration. ut.ac.ir

| Hydrate System | TBAC Concentration | Enthalpy (kJ/mol) | Measurement Method |

|---|---|---|---|

| (C₄H₉)₄NCl·32.2H₂O | ~15% solution prep | 208.5 | DSC (Heat of Fusion) |

| (C₄H₉)₄NCl·29.4H₂O | ~25% solution prep | 178.5 | DSC (Heat of Fusion) |

| (C₄H₉)₄NCl·24.1H₂O | ~55% solution prep | 125.8 | DSC (Heat of Fusion) |

| TBAC + H₂O | 35 mass % | 169.2 kJ/kg | DSC (Latent Heat) |

| TBAC + CH₄ | 0.36 mass fraction | 128.2 | Clausius-Clapeyron |

| TBAC + N₂ | 0.36 mass fraction | 158.4 | Clausius-Clapeyron |

| TBAC + CO₂ | 0.36 mass fraction | 113.8 | Clausius-Clapeyron |

| TBAC + H₂ | 0.35 weight fraction | 6.01 (per mole H₂O) | DSC (Dissociation) |

Table 3. Selected dissociation enthalpies and heats of fusion for various Tetrabutylammonium chloride (TBAC) hydrate systems. Data sourced from Rodionova et al. (2010) nih.govacs.org, Sun et al. (2011) researchgate.netacs.org, Momeni & Jomekian (2018) ut.ac.ir, and Chapoy et al. (2014) acs.org. Note: Values may be reported per mole of hydrate, per kg of solution, or per mole of component, as specified in the original sources.

Analysis of Guest Molecule Inclusion Effects on Thermodynamic Stability

The incorporation of small gas molecules (guests) into the cages of the TBAC semiclathrate hydrate structure can significantly alter its thermodynamic stability.

The interaction between TBAC and various guest gases has been a subject of extensive research, particularly for applications in gas separation and storage. The presence of TBAC generally promotes the stability of gas hydrates, allowing them to form at more moderate conditions. scut.edu.cnresearchgate.net

CO₂, CH₄, and N₂ : The addition of TBAC to systems containing carbon dioxide, methane, or nitrogen shifts the hydrate phase equilibrium to higher temperatures and lower pressures. acs.orgdntb.gov.ua For mixed gases like CO₂/CH₄, TBAC expands the hydrate stable region significantly compared to the simple mixed gas hydrate. scut.edu.cnacs.orgacs.org At 285 K, the equilibrium pressure for a CO₂/CH₄ mixture is 7.30 MPa, but with the addition of TBAC, it drops to 2.76 MPa. acs.org The dissociation enthalpies of these double hydrates are also influenced by the guest gas, with the N₂ + TBAC system showing a higher dissociation enthalpy than those with CO₂ or CH₄ at the same concentration. ut.ac.ir

H₂ : Hydrogen can also be incorporated into TBAC hydrates. Dissociation conditions for H₂ + TBAC hydrates have been measured at pressures up to 15.5 MPa, demonstrating the formation of a stable double hydrate. acs.org

C₂H₆ : Unlike the other gases, the inclusion of ethane (B1197151) (C₂H₆) into the TBAC semiclathrate hydrate has been found to result in a lower dissociation temperature compared to the pure TBAC hydrate, indicating a destabilizing effect under the conditions studied. researchgate.net

The promotion effect of TBAC on hydrate stability follows a general trend for the gases studied. Isobaric dissociation temperatures of the double hydrates increase in the order of H₂ < N₂ < CH₄ < CO₂, indicating that the CO₂ + TBAC hydrate is the most stable among this group. researchgate.net

| Guest Gas System | TBAC Mole Fraction | Temperature (K) | Equilibrium Pressure (MPa) |

|---|---|---|---|

| CO₂/CH₄ (0.33/0.67) | 0.00293 | 285.0 | 2.76 |

| CO₂/CH₄ (0.33/0.67) | 0.00293 | 288.0 | 4.52 |

| CO₂ | 0.0323 | 287.4 | 1.0 |

| CH₄ | 0.0323 | 289.4 | 3.0 |

| N₂ | 0.0323 | 286.9 | 3.0 |

| H₂ | 0.0323 | 282.7 | 5.0 |

Table 4. Selected phase equilibrium data for Tetrabutylammonium chloride (TBAC) hydrates with various guest gases, illustrating the shift in stability conditions. Data sourced from Li et al. (2013) scut.edu.cnacs.orgacs.org and Makino et al. (2010) as cited in researchgate.net.

Memory Effects in Hydrate Reformation Processes

The "memory effect" in the context of hydrates refers to the phenomenon where hydrates tend to form more rapidly and under less stringent thermodynamic conditions when formed from water that has been produced by the dissociation of the same hydrate. researchgate.net This effect is a significant factor in the kinetics of hydrate formation and has been a subject of extensive research, primarily in the field of gas hydrates for applications like energy storage and transportation.

The prevailing hypotheses for the mechanism behind the memory effect include the persistence of residual hydrate-like structures or "cages" in the liquid phase after dissociation, the presence of supersaturated dissolved gas nanobubbles that act as nucleation sites, and the "imprinting" of hydrate structures on the surface of impurities or container walls. researchgate.netbohrium.com These residual structures are believed to lower the energy barrier for nucleation in subsequent formation cycles.

While the memory effect is a well-documented phenomenon for many clathrate and semi-clathrate hydrates, specific and detailed research focusing exclusively on the memory effect in the reformation of pure Tetrabutylammonium chloride hydrate is not extensively detailed in the provided search results. However, the general principles of the memory effect observed in other hydrate systems, such as methane hydrates, are considered broadly applicable. Studies on methane hydrates have shown that the memory effect can significantly shorten the induction time for hydrate nucleation. bohrium.com The efficiency of this effect can be influenced by factors such as the thermal history of the dissociated solution and the presence of impurities. researchgate.net

Thermal Stability Analyses

The thermal stability of Tetrabutylammonium chloride (TBAC) hydrate is a key parameter for its potential use in applications such as gas separation and thermal energy storage. Its stability is typically characterized by its dissociation temperature and enthalpy of fusion.

Research has shown that TBAC forms several ionic clathrate hydrates with different water content. acs.org The stability of these hydrates is dependent on the concentration of the TBAC solution. For instance, the phase change temperature of TBAC hydrate increases with the concentration of the TBAC aqueous solution up to 35 mass %. acs.org

When combined with guest gases like carbon dioxide (CO₂) or nitrogen (N₂), TBAC forms double semi-clathrate hydrates that exhibit enhanced thermal stability compared to the pure gas hydrates. acs.orgacs.org This stabilizing effect is most pronounced at a TBAC mass fraction of 0.34, which corresponds to the stoichiometric composition of TBAC·30H₂O. acs.orgacs.org The presence of TBAC shifts the phase equilibrium of CO₂ or N₂ hydrates to higher temperatures and lower pressures, which is advantageous for applications like CO₂ capture. acs.orgacs.org

Calorimetric studies have provided specific data on the thermodynamic properties of TBAC hydrates. The dissociation enthalpy for TBAC hydrate has been reported to be 156 kJ/mol at an equilibrium temperature of 15.1 °C. nih.gov Another study measured the latent heat of TBAC hydrate to be approximately 169.2 kJ·kg⁻¹. acs.org

The tables below summarize key findings from thermodynamic and phase equilibrium studies of this compound.

Table 1: Phase Equilibrium Data for Double Tetrabutylammonium Chloride + Gas Semiclathrate Hydrates

| Guest Gas | TBAC Mass Fraction | Temperature (K) | Pressure (MPa) |

| CO₂ | 0.06 | 282.9 - 289.0 | 1.13 - 4.88 |

| CO₂ | 0.15 | 286.0 - 291.5 | 1.18 - 5.05 |

| CO₂ | 0.34 | 288.1 - 293.2 | 1.20 - 5.15 |

| CO₂ | 0.44 | 287.1 - 292.1 | 1.19 - 5.08 |

| N₂ | 0.34 | 283.2 - 288.5 | 4.09 - 13.57 |

This data is based on research by Shi et al. (2014). acs.orgacs.org

Table 2: Thermodynamic Properties of this compound

| Property | Value | Reference |

| Dissociation Enthalpy | 156 kJ/mol | nih.gov |

| Equilibrium Temperature | 15.1 °C | nih.gov |

| Latent Heat of Fusion | ~169.2 kJ·kg⁻¹ | acs.org |

Kinetics of Tetrabutylammonium Chloride Hydrate Formation and Dissociation

Quantitative Kinetic Measurement Techniques

The kinetics of TBAC hydrate (B1144303) formation are commonly investigated using isobaric kinetic measurements. This technique involves maintaining a constant pressure within a reactor and monitoring the gas consumption over time as the hydrate forms. rsc.orgrsc.org The amount of gas consumed is directly proportional to the amount of hydrate formed. Key parameters derived from these measurements include induction time, gas consumption rates, and the total amount of gas stored. researchgate.netrsc.org

Differential scanning calorimetry (DSC) is another powerful technique used to study the thermal properties and phase transitions of TBAC hydrates, including their dissociation. acs.orgacs.org By measuring the heat flow into or out of a sample as a function of temperature, DSC can determine the dissociation temperature and enthalpy of dissociation. researchgate.netacs.org

In-situ Raman spectroscopy is employed to probe the structural characteristics of the forming and dissociating hydrates in real-time. ijcce.ac.irnih.gov This spectroscopic method provides insights into the molecular-level changes occurring within the hydrate structure, such as the occupation of cages by guest molecules and the transformation between different crystal structures. rsc.orgrsc.org

Analysis of Formation Parameters

A systematic analysis of various formation parameters is essential to characterize the kinetic performance of TBAC hydrate systems.

Induction Time Studies

Induction time is a critical stochastic parameter that defines the time elapsed before the onset of rapid hydrate crystal growth. researchgate.nethw.ac.uk It is a measure of the nucleation period and is highly sensitive to the system's conditions. researchgate.net Studies have shown that higher supersaturation, achieved through increased pressure or decreased temperature, leads to shorter induction times for TBAC + CH4 semiclathrate hydrates. rsc.org For instance, at a subcooling degree of 6 K, increasing the pressure from 3.0 MPa to 6.0 MPa significantly reduces the induction time. researchgate.netrsc.org

The following table presents the induction times for TBAC + CH4 hydrate formation under different pressures and TBAC concentrations.

| TBAC Mass Fraction (w) | Pressure (MPa) | Induction Time (min) |

|---|---|---|

| 0.10 | 6.0 | ~50 |

| 0.20 | 6.0 | ~75 |

| 0.30 | 6.0 | ~100 |

| 0.10 | 3.0 | ~150 |

| 0.20 | 3.0 | ~200 |

| 0.30 | 3.0 | ~250 |

Data adapted from research on TBAC + CH4 semiclathrate hydrate formation kinetics. researchgate.net

Normalized Gas Consumption Rates

The normalized gas consumption rate is a key indicator of the efficiency of hydrate formation. rsc.org It is typically calculated to evaluate how quickly gas is being incorporated into the hydrate structure. Research indicates that higher pressure significantly enhances the normalized gas consumption rate. rsc.org However, the effect of TBAC concentration is more complex. While the total gas consumption may remain similar with increasing concentration, the normalized gas consumption tends to decrease. rsc.org This suggests that at lower concentrations, more gas is trapped per unit of hydrate, making it a more efficient system for gas storage. rsc.org

Rapid Growth Time and Rate Evaluations

Following the induction period, the hydrate enters a rapid growth phase. The time taken for this rapid growth and the rate at which it occurs are crucial for practical applications requiring fast hydrate formation. researchgate.net Similar to induction time, the rapid growth rate is significantly influenced by the degree of supersaturation. rsc.org Higher pressures and lower temperatures lead to a more vigorous and faster growth of TBAC + CH4 semiclathrate hydrates. rsc.org

Influence of System Parameters on Kinetic Performance

Several system parameters have a pronounced effect on the kinetic performance of TBAC hydrate formation.

Pressure and Temperature: As established, higher pressures and lower temperatures (higher subcooling) generally accelerate the kinetics of hydrate formation. rsc.orgrsc.org This is attributed to the increased driving force for nucleation and growth. researchgate.net For example, experiments conducted at 6.0 MPa show consistently shorter induction times and higher gas consumption rates compared to those at 3.0 MPa under the same temperature conditions. researchgate.netrsc.org

Concentration: The concentration of the TBAC solution plays a multifaceted role. While a certain concentration of TBAC is necessary to promote hydrate formation at milder conditions compared to pure water, excessively high concentrations can be detrimental to the kinetics. rsc.org Studies on TBAC + CH4 systems have revealed that as the mass fraction of TBAC increases, the normalized gas consumption decreases significantly. rsc.org This indicates that a lower concentration of TBAC is more favorable for maximizing the amount of methane (B114726) trapped in the hydrate structure. rsc.org

Presence of Guest Gases: The type of guest gas also influences the kinetics. For instance, the formation conditions of TBAC semiclathrate hydrates are moderated in the presence of gases like methane, nitrogen, and carbon dioxide compared to pure TBAC semi-clathrate hydrate. ijcce.ac.ir

Interfacial Phenomena and Molecular Dynamics Simulations of Hydrate Growth

The interface between the aqueous solution and the gas phase is where hydrate nucleation and growth predominantly occur. nih.govresearchgate.net Understanding the molecular interactions at this interface is key to unraveling the mechanisms of hydrate formation. nih.gov

Molecular dynamics (MD) simulations have provided valuable microscopic insights into these interfacial phenomena. nih.govscispace.com For the similar compound tetrabutylammonium (B224687) bromide (TBAB), MD simulations have shown that the presence of TBA+ cations at the gas-water interface can reduce the interfacial tension. nih.govscispace.com This reduction in interfacial energy may facilitate the uptake of gas molecules into the solid hydrate phase. nih.gov The hydrophobic alkyl chains of the TBA+ cation can also have favorable interactions with gas molecules like methane, leading to an increased concentration of the gas at the interface, which can promote hydrate nucleation. nih.gov

MD simulations of CO2 hydrate growth in the presence of TBAB have revealed that the promotion effect is more significant at lower concentrations. nih.gov At low concentrations (e.g., 5 and 10 wt%), TBA+ ions adsorb onto the growing hydrate crystal and act as templates, inducing the formation of CO2 hydrate cages. nih.gov However, at higher concentrations, the accumulation of TBA+ ions at the hydrate-liquid interface can hinder the effective adsorption and self-adjustment processes required for continued growth. nih.gov Furthermore, a high concentration of TBA+ at the gas-liquid interface can impede the mass transfer of the gas to the growing hydrate surface. nih.gov These simulation findings for TBAB offer a plausible mechanistic explanation for the observed concentration effects in TBAC systems.

Catalytic Applications and Reaction Engineering

Tetrabutylammonium (B224687) Chloride Hydrate (B1144303) as a Phase Transfer Catalyst (PTC)

Tetrabutylammonium chloride hydrate serves as an effective, albeit sometimes expensive, phase transfer catalyst. phasetransfercatalysis.com PTCs are substances that facilitate the transfer of a reactant from one phase into another where the reaction can proceed. alfachemic.comtheaic.org This is particularly useful in heterogeneous reaction systems where the reactants are in different, immiscible phases, such as an aqueous phase and an organic phase. theaic.org The use of PTCs like tetrabutylammonium chloride can accelerate reaction rates, lower reaction temperatures, and improve product yields. alfachemic.com

Mechanistic Principles of Phase Transfer Catalysis

The fundamental principle of phase transfer catalysis involves the use of a catalyst, such as the tetrabutylammonium cation (TBA+), to transport a reactant anion from an aqueous phase to an organic phase. youtube.com The TBA+ cation, with its four butyl groups, is lipophilic and can thus exist in the organic phase. It forms an ion pair with the reactant anion (for example, a nucleophile) from the aqueous phase. This ion pair is soluble in the organic phase, allowing the reactant anion to come into contact and react with the organic substrate. theaic.orgyoutube.com

The general mechanism can be summarized in the following steps:

Anion Exchange: The phase transfer catalyst cation (Q⁺) in the organic phase exchanges its initial anion (X⁻) for the reactant anion (Y⁻) from the aqueous phase at the interface.

Transfer to Organic Phase: The newly formed ion pair (Q⁺Y⁻) moves from the interface into the bulk of the organic phase.

Reaction: The reactant anion (Y⁻) reacts with the organic substrate (RX) in the organic phase to form the product (RY) and the original catalyst anion (X⁻).

Catalyst Regeneration: The catalyst cation (Q⁺) transports the leaving group anion (X⁻) back to the aqueous phase, or exchanges it for another reactant anion (Y⁻) at the interface, thus regenerating the catalyst for another cycle. youtube.com

This catalytic cycle allows for the continuous transfer of the reactant anion into the organic phase, facilitating the reaction. The catalysis is often attributable to reactions occurring at the interface between the phases, which can include microemulsions as well as the bulk water-oil interface. nih.gov

Application in Organic Synthesis Reactions

This compound has been employed as a phase transfer catalyst in a range of organic synthesis reactions, demonstrating its versatility.

Phase transfer catalysts like tetrabutylammonium chloride are utilized in alkylation and acylation reactions. libretexts.orgyoutube.comorganicchemistrytutor.comlibretexts.orgbyjus.com In Friedel-Crafts alkylation, an alkyl group is introduced onto an aromatic ring. libretexts.org The reaction typically involves an alkyl halide and a Lewis acid catalyst. libretexts.org Similarly, Friedel-Crafts acylation introduces an acyl group to an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid. organicchemistrytutor.combyjus.com While specific examples detailing the use of this compound in these exact named reactions are not prevalent in the provided search results, the general principle of using phase transfer catalysis for alkylation reactions is well-established. youtube.com For instance, the N-selective alkylation of primary aromatic amines with alkyl chlorides can be efficiently carried out in molten quaternary ammonium (B1175870) salts, which act as the solvent, under mild and base-free conditions. researchgate.net

Interactive Data Table: Applications of Tetrabutylammonium Salts in Alkylation and Acylation

| Reaction Type | Substrates | Catalyst System | Key Features |

| N-Alkylation | Primary aromatic amines, Alkyl chlorides | Molten quaternary ammonium salts | N-selective, base-free conditions |

This compound has been shown to be a beneficial additive in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com For example, it can be used as an additive in the palladium-catalyzed cross-coupling of heteroaromatic carboxylic acids with aryl bromides. sigmaaldrich.com It also enhances the reactivity in the palladium-catalyzed arylation of methyl acrylates. sigmaaldrich.com Efficient cross-coupling of aryl bromides with organoaluminum reagents has been achieved using a catalytic system of palladium acetate (B1210297) and a phosphine (B1218219) ligand, demonstrating the broad scope of these reactions for forming aryl-aryl bonds. thieme-connect.de The future of palladium-catalyzed reactions may involve using water-based micellar catalysis to improve sustainability. youtube.com

Interactive Data Table: Role of TBAC in Palladium-Catalyzed Reactions

| Reaction | Role of Tetrabutylammonium Chloride | Substrates | Catalyst System |

| Cross-Coupling | Additive | Heteroaromatic carboxylic acids, Aryl bromides | Palladium catalyst |

| Arylation | Reactivity enhancer | Methyl acrylates | Palladium catalyst |

The synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and materials science, can be facilitated by phase transfer catalysis. nih.govmdpi.com While the search results highlight the use of tetrabutylammonium bromide (TBAB) in the synthesis of various heterocyclic compounds like 1,4-dihydropyridines and 2-substituted imidazolines, the principle extends to other quaternary ammonium salts like tetrabutylammonium chloride. nih.gov The synthesis often involves multi-component reactions in aqueous media, aligning with the principles of green chemistry. dntb.gov.ua For example, a combination of tungstophosphoric acid and TBAB has been used as an efficient phase-transfer catalytic system for the synthesis of 2-substituted imidazolines in water. nih.gov

Interactive Data Table: PTC in Heterocyclic Synthesis

| Heterocycle | Reactants | Catalyst System |

| 1,4-Dihydropyridines | Aryl/heteroaryl aldehydes, Ethyl acetoacetate, Ammonium acetate | Tetrabutylammonium bromide (TBAB) in water |

| 2-Substituted Imidazolines | Aromatic aldehydes, Ethylenediamine | Tungstophosphoric acid, Tetrabutylammonium bromide (TBAB) |

Tetrabutylammonium salts also find application in other specialized organic transformations. For instance, tetrabutylammonium hydroxide (B78521), a related quaternary ammonium compound, is used as a phase transfer catalyst in the synthesis of fullerenol from fullerene. mdpi.comacs.org This reaction involves the hydroxylation of fullerene with hydrogen peroxide in a toluene-water system. mdpi.com Another application is in the derivatization of bis(spirodienone) calixarene (B151959) to its chloro derivative. sigmaaldrich.com

Enhancement of Reaction Rates and Yields

Tetrabutylammonium chloride (TBAC) hydrate serves as a highly effective phase-transfer catalyst (PTC), a role that is fundamental to its ability to enhance reaction rates and yields. In heterogeneous reaction systems, where reactants are distributed between two immiscible phases (such as an aqueous and an organic layer), reactions are often slow due to the limited interfacial area where reactants can meet. Phase-transfer catalysts function by transporting a reactant from one phase into the other, where the bulk of the reaction can occur, thereby overcoming this limitation and significantly accelerating the reaction. researchgate.net

The mechanism of TBAC involves its quaternary ammonium cation, [N(C₄H₉)₄]⁺, which is lipophilic due to the four butyl chains and can dissolve in organic solvents. This cation pairs with a reactive anion (e.g., hydroxide, cyanide, or a halide) from the aqueous or solid phase, forming a lipophilic ion pair. This ion pair is soluble in the organic phase, effectively shuttling the anion into the organic medium where the substrate is located. This transfer not only increases the concentration of the reactive species in the desired phase but also results in a "naked," less-solvated anion that is significantly more reactive, leading to faster reaction rates and often higher product yields.

Detailed Research Findings

Research has demonstrated the efficacy of tetrabutylammonium chloride in a variety of chemical transformations, showcasing its ability to improve reaction outcomes.

Dehydrochlorination Reactions: In the dehydrochlorination of 3-chloro-2-hydroxypropyl neodecanoate (CHPDA), a water-insoluble chlorohydrin, TBAC was identified as one of the most effective phase-transfer catalysts. Its application dramatically intensified the process, reducing the reaction time from several hours to just three minutes. This enhancement in mass transfer also allowed for a significant reduction in the amount of sodium hydroxide required, from multiple equivalents to nearly stoichiometric amounts, while maintaining low selectivity towards side products. rsc.orgrsc.org

Hydrogenation of Alkynes: TBAC has been successfully employed as a catalyst for the selective hydrogenation of alkynes to alkenes. In a notable study, the hydrogenation of a terminal alkyne in the presence of TBAC and H₂ gas resulted in a 93% yield of the corresponding terminal olefin, with no formation of the fully hydrogenated alkane. nih.gov The reaction, which showed no product formation in the absence of the catalyst, highlights the crucial role of TBAC in enabling and directing the transformation. nih.gov

Ring-Opening and Nucleophilic Substitution Reactions: TBAC has proven effective in facilitating ring-opening reactions. For instance, it has been used as a soluble chloride source to catalyze the ring-opening of epichlorohydrin (B41342) and subsequent reaction with phosgene, achieving high yield and regioselectivity. In a sequential step, the same TBAC then acts as a phase-transfer catalyst to activate an inorganic sulfide (B99878) for a nucleophilic displacement reaction to form a 1,3-oxathiolane-2-one ring. bohrium.com In other studies, the nucleophilic ring-opening of α-aryl azetidinium salts with TBAC in various solvents proceeded efficiently at room temperature, affording the desired products in good yields (up to 76%). rsc.org

Condensation and Coupling Reactions: In the preparation of piperonyl butoxide via the condensation reaction of a sodium catechol solution with dichloromethane, TBAC was found to be a more effective catalyst than its bromide analog, tetrabutylammonium bromide (TBAB). The use of TBAC resulted in molar yields of 92-95% and a purity exceeding 99.9%. google.com Similarly, in the Biginelli reaction to synthesize 3,4-dihydropyrimidinones, tetrabutylammonium salts have been shown to be effective catalysts, with the chloride anion providing higher yields than the bromide anion. scirp.org TBAC is also used as an additive to enhance reactivity in palladium-catalyzed reactions, such as the Heck-type vinylation of organic halides and the cross-coupling of heteroaromatic carboxylic acids. bohrium.com

The following table summarizes the significant improvements in reaction yields and conditions achieved by using tetrabutylammonium chloride as a catalyst in various organic syntheses.

Table 1: Enhancement of Reaction Yields and Conditions with Tetrabutylammonium Chloride (TBAC)

| Reaction Type | Substrates | Catalyst System | Reaction Conditions | Result without TBAC | Result with TBAC | Reference |

|---|---|---|---|---|---|---|

| Hydrogenation | Terminal Alkyne, H₂ | TBAC | Toluene, 80°C | No Reaction | 93% Yield (Alkene) | nih.gov |

| Dehydrochlorination | 3-chloro-2-hydroxypropyl neodecanoate, NaOH | TBAC | Heterogeneous | Several hours reaction time | 3 minutes reaction time | rsc.orgrsc.org |

| Condensation | Sodium Catechol, Dichloromethane | TBAC | 65°C, 2h | Lower yield (with TBAB) | 92-95% Yield | google.com |

| Ring-Opening | α-Aryl Azetidinium Salt, Bu₄NCl | TBAC | THF, Room Temp. | N/A | 76% Yield | rsc.org |

Applications in Deep Eutectic Solvents Dess and Ionic Liquids Ils

Research on Thermophysical Properties of TBAC-based DESs (e.g., viscosity, conductivity)

The thermophysical properties of TBAC-based DESs, such as density, viscosity, and electrical conductivity, are crucial for their application in various industrial and engineering processes. pku.edu.cn These properties are highly dependent on temperature and the specific composition of the DES.

Viscosity: A common characteristic of many DESs, including those based on TBAC, is their relatively high viscosity at room temperature. nih.gov This is attributed to the extensive hydrogen bond network within the solvent. nih.gov However, the viscosity can be significantly reduced by increasing the temperature or by adding a cosolvent like water. nih.govresearchgate.net For example, research on TBAC combined with glycerol, ethylene (B1197577) glycol, and triethylene glycol has shown that viscosity decreases as temperature increases. elsevierpure.com

Conductivity: The electrical conductivity of TBAC-based DESs is another key property that is influenced by temperature. Generally, conductivity increases with rising temperature. acs.orgpku.edu.cn The temperature dependence of both viscosity and conductivity in many TBAC-based DESs can be described by the Vogel-Fulcher-Tamman (VFT) equation. pku.edu.cn

Density: The density of TBAC-based DESs typically decreases linearly with an increase in temperature. elsevierpure.comresearchgate.net

The ability to tune these thermophysical properties by altering the HBD, the HBA:HBD molar ratio, and the temperature allows for the design of task-specific solvents. acs.orgelsevierpure.com

Interactive Data Table: Thermophysical Properties of Select TBAC-based DESs

| DES System (TBAC as HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Temperature (K) | Viscosity (mPa·s) | Conductivity (S/m) |

| TBAC:Glycerol | Glycerol | 1:3 | 293.15 | 1453 | 0.045 |

| TBAC:Ethylene Glycol | Ethylene Glycol | 1:2 | 293.15 | 114 | 0.231 |

| TBAC:Triethylene Glycol | Triethylene Glycol | 1:2 | 293.15 | 226 | 0.093 |

| TBAC:Levulinic Acid | Levulinic Acid | 1:2 | 293.15 | ~320 | - |

Note: The data presented is compiled from various research articles and serves as an illustrative example. Actual values may vary based on experimental conditions.

Green Chemistry Applications of TBAC-based DESs

The unique properties of TBAC-based DESs make them attractive "green" solvents for a range of applications, aligning with the principles of sustainable chemistry. researchgate.netrsc.org Their low volatility, tunability, and ability to dissolve a wide array of substances are particularly advantageous. rsc.org

Key application areas include:

Separation Processes: TBAC-based DESs have shown promise in various separation applications. For instance, DESs made from TBAC and n-decanoic acid have been developed for the absorption separation of ethylene and ethane (B1197151). researchgate.net They are also considered for the extraction of bioactive compounds and the removal of sulfur-containing compounds from fuels. researchgate.net

Metal Oxide Dissolution: Highly acidic DESs formulated with TBAC and p-toluenesulfonic acid have demonstrated the ability to dissolve metal oxides, which is significant for hydrometallurgical processes and recycling. solvomet.euresearchgate.net This could be valuable for recovering metals from low-grade ores or industrial residues. solvomet.eu

Biocatalysis and Biomass Processing: DESs are being explored as media for enzymatic reactions and for processing biomass. rsc.org For example, DESs have been used to extract valuable biopolymers like chitin-glucan complexes from mushrooms under mild and eco-friendly conditions. youtube.com

Synthesis of Nanomaterials: DESs can act as solvents, templates, and stabilizing agents in the synthesis of functional materials, including metallic nanoparticles. rsc.orgyoutube.com

The cost-effectiveness, low toxicity, and often biodegradable nature of the components of TBAC-based DESs further enhance their profile as sustainable alternatives to conventional volatile organic solvents. researchgate.netresearchgate.net

Utility as Background Electrolytes in Electrochemical Systems

Tetrabutylammonium (B224687) salts, including TBAC, are frequently used as supporting or background electrolytes in non-aqueous electrochemistry. researchgate.netresearchgate.net The primary role of a background electrolyte is to increase the conductivity of the solution and to minimize the potential drop (iR drop) between the working and reference electrodes, ensuring that the measured potential accurately reflects the potential at the electrode-solution interface. researchgate.net

The tetrabutylammonium cation (TBA+) is electrochemically stable over a wide potential range, meaning it does not readily oxidize or reduce within the typical operating windows of many electrochemical experiments. researchgate.net This stability is crucial for studying the redox behavior of other species in the solution without interference from the electrolyte itself. researchgate.net

Recent research has also explored the use of tetrabutylammonium-based additives in advanced battery systems. For example, tetrabutylammonium triflate has been used as an additive in chloride-free electrolytes for rechargeable magnesium batteries. nih.gov In this application, the additive helped to improve the dissolution of magnesium salts, thereby enhancing the concentration of charge-carrying species and contributing to a more stable electrode-electrolyte interface. nih.gov Similarly, tetrabutylammonium perchlorate (B79767) has been used as an electrolyte in supercapacitors, where the intercalation and de-intercalation of the TBA+ cation contribute to the charge storage mechanism. iau.ir

Advanced Material Applications and Energy Technologies

Cold Energy Storage and Phase Change Materials (PCMs)

As a phase change material, TBAC hydrate (B1144303) offers a high latent heat of fusion within a useful temperature range for cooling applications, making it a promising candidate for cold energy storage systems. These systems are crucial for improving the efficiency of air conditioning and refrigeration, thereby reducing peak energy demand.

The energy storage capacity of a phase change material is primarily determined by its latent heat of fusion. Research has shown that TBAC hydrate possesses a significant latent heat, making it an effective medium for storing and releasing cold energy.

Studies have reported the latent heat of TBAC hydrate to be approximately 169.2 kJ·kg⁻¹ researchgate.net. Another source indicates a latent heat of 200.7 kJ/kg researchgate.net. This high energy storage density allows for more compact thermal energy storage systems compared to those using sensible heat storage materials like chilled water.

Table 1: Energy Storage Properties of Tetrabutylammonium (B224687) Chloride Hydrate

| Property | Value | Reference |

|---|---|---|

| Latent Heat of Fusion | ~169.2 kJ·kg⁻¹ | researchgate.net |

| Latent Heat of Fusion | 200.7 kJ/kg | researchgate.net |

The efficiency of a thermal energy storage system is also dependent on the thermal conductivity of the phase change material, which governs the rate of heat transfer during charging and discharging cycles.

The use of hydrate slurries, which are mixtures of hydrate crystals and an aqueous solution, is a promising approach for thermal energy storage and transport. These slurries can be pumped, allowing for more flexible system design and efficient heat exchange.

While much of the research on semi-clathrate hydrate slurries has focused on tetrabutylammonium bromide (TBAB), the findings are highly relevant to the potential development of TBAC hydrate slurries mdpi.com. The formation of TBAC hydrate slurries can offer a high cold-storage density and suitable phase-change temperatures for air-conditioning applications mdpi.com. The rheological properties of such slurries are a key consideration for their practical application, as they influence pumping power requirements.

Gas Separation, Capture, and Storage Technologies

The crystalline structure of TBAC hydrate features cages that can selectively encapsulate gas molecules, making it a promising material for gas separation, particularly for carbon capture from industrial flue gases and biogas upgrading.

Research has demonstrated the high selectivity of TBAC hydrate for carbon dioxide over other gases like nitrogen and methane (B114726). This selectivity is attributed to the favorable interactions between CO2 molecules and the hydrate's cage structures.

Studies have shown that TBAC hydrates exhibit remarkably higher CO2 selectivity in CO2/N2 mixtures compared to other tetrabutylammonium and tetrabutylphosphonium-based hydrates doaj.org. This superior selectivity is linked to the stable tetragonal hydrate structure formed by TBAC doaj.org. While specific separation factors for TBAC are not always explicitly quantified in the available literature, the qualitative evidence for its high CO2 selectivity is strong. For context, in studies with the similar compound TBAB, CO2 separation factors as high as 52.87 have been reported for CO2/CH4 mixtures under certain conditions scut.edu.cn. The enlarged hydrate stable region provided by TBAC suggests its strong potential for efficient CO2/CH4 separation scut.edu.cnresearchgate.net.

Table 2: Gas Separation Potential of Tetrabutylammonium Halide Hydrates

| Gas Mixture | Additive | Observation | Reference |

|---|---|---|---|

| CO2/N2 | TBAC | Remarkably high CO2 selectivity | doaj.org |

| CO2/CH4 | TBAC | Enlarged hydrate stable region, indicating separation potential | scut.edu.cnresearchgate.net |

TBAC acts as a thermodynamic promoter, meaning it shifts the equilibrium conditions for gas hydrate formation to higher temperatures and lower pressures. This effect is crucial for reducing the energy requirements of hydrate-based gas separation and storage processes.

The presence of TBAC has been shown to significantly stabilize methane hydrates acs.org. For instance, a mixture of TBAC and tetrabutylphosphonium (B1682233) chloride (TBPC) demonstrated a stronger stabilization effect on methane hydrate than either compound alone acs.org. The dissociation enthalpy of these mixed hydrates was found to be significantly higher than that of pure methane hydrate, indicating enhanced stability acs.org. This promotion effect makes it feasible to store methane at more moderate pressure conditions, which could lower the costs associated with natural gas storage and transport uq.edu.au.

Optimization for Specific Gas Storage (e.g., Hydrogen, Methane, Carbon Dioxide)

Tetrabutylammonium chloride hydrate (TBAC) is a significant compound in the field of gas storage, primarily due to its ability to form semi-clathrate hydrates. These structures can encapsulate various gas molecules, offering a promising method for storing gases under moderate temperature and pressure conditions. The optimization of this process for specific gases like hydrogen, methane, and carbon dioxide is a key area of research.

Hydrogen Storage: The use of tetrabutylammonium salts to form semi-clathrate hydrates is considered a desirable approach for hydrogen storage. Binary H₂-TBAB (tetrabutylammonium bromide, a closely related salt) semi-clathrate hydrates exhibit significantly enhanced thermal and low-pressure stability when compared to standard structure-II H₂ hydrates mdpi.com. An added advantage of this method is the high purity of the hydrogen gas released upon decomposition of the hydrate mdpi.com. While specific data for TBAC is less prevalent in readily available literature, the principles of forming stable semi-clathrate hydrates with guest gas molecules are transferable.

Methane Storage: TBAC has been shown to be an effective promoter for the formation of methane hydrates, thereby enhancing methane storage capacity. The presence of TBAC in an aqueous solution moderates the thermodynamic conditions required for methane hydrate formation, which in turn increases the driving force for the process and leads to a higher storage capacity . Research indicates that low concentrations of TBAC can significantly increase the amount of methane uptake compared to pure water . For instance, at an initial pressure of 6 MPa and a temperature of 278.15 K, the introduction of TBAC at varying concentrations has a notable impact on methane storage.

| TBAC Concentration (wt%) | Initial Pressure (MPa) | Methane Uptake (mmol/mol of water) |

|---|---|---|

| 0 | 6 | 40.2 |

| 3 | 6 | 49.4 |

| 5 | 6 | 47.8 |

| 0 | 8 | 53.8 |

The data demonstrates that a 3 wt% concentration of TBAC provides the optimal enhancement in methane uptake under these specific conditions . Increasing the initial pressure to 8 MPa further increases the storage capacity . The presence of TBAC effectively lowers the pressure required for methane hydrate formation, making it a more viable storage method researchgate.net.

Carbon Dioxide Storage: this compound is also investigated for its potential in carbon dioxide (CO₂) storage. The formation of semi-clathrate hydrates with CO₂ is a key aspect of this application. The structure of the TBAC + CO₂ semi-clathrate hydrate exhibits a high selectivity for capturing CO₂ molecules rsc.org. The CO₂ molecules occupy specific cages within the hydrate structure that are suitably distorted to accommodate the linear shape of the CO₂ molecule rsc.org. This structural compatibility contributes to the preferential capture of CO₂. The presence of TBAC can significantly moderate the formation conditions of CO₂ hydrates, reducing the required pressure for hydrate formation mdpi.com. This makes the process more energy-efficient for CO₂ capture and storage applications aston.ac.ukmdpi.com. Studies have shown that tetrabutylammonium salts can enlarge the stability zone of CO₂/CH₄ mixed hydrates, which is crucial for separation and storage processes mdpi.com.

Applications in Biogas Upgrading